Cas no 51904-97-3 (4-(pentafluorophenyl)but-3-en-2-one)

4-(pentafluorophenyl)but-3-en-2-one Chemical and Physical Properties
Names and Identifiers
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- 3-BUTEN-2-ONE, 4-(PENTAFLUOROPHENYL)-, (E)-
- 4-(pentafluorophenyl)but-3-en-2-one
- SCHEMBL12912838
- CHEMBL104465
- EN300-1854736
- 51904-97-3
-
- Inchi: InChI=1S/C10H5F5O/c1-4(16)2-3-5-6(11)8(13)10(15)9(14)7(5)12/h2-3H,1H3/b3-2+
- InChI Key: LJTUGPUDRVTUAB-NSCUHMNNSA-N
Computed Properties
- Exact Mass: 236.02605559g/mol
- Monoisotopic Mass: 236.02605559g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 277
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 17.1Ų
- XLogP3: 2.5
4-(pentafluorophenyl)but-3-en-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1854736-1.0g |
4-(pentafluorophenyl)but-3-en-2-one |
51904-97-3 | 1g |
$1057.0 | 2023-06-02 | ||
Enamine | EN300-1854736-0.25g |
4-(pentafluorophenyl)but-3-en-2-one |
51904-97-3 | 0.25g |
$447.0 | 2023-09-18 | ||
Enamine | EN300-1854736-5g |
4-(pentafluorophenyl)but-3-en-2-one |
51904-97-3 | 5g |
$1406.0 | 2023-09-18 | ||
Enamine | EN300-1854736-10g |
4-(pentafluorophenyl)but-3-en-2-one |
51904-97-3 | 10g |
$2085.0 | 2023-09-18 | ||
Enamine | EN300-1854736-10.0g |
4-(pentafluorophenyl)but-3-en-2-one |
51904-97-3 | 10g |
$4545.0 | 2023-06-02 | ||
Enamine | EN300-1854736-0.5g |
4-(pentafluorophenyl)but-3-en-2-one |
51904-97-3 | 0.5g |
$465.0 | 2023-09-18 | ||
Enamine | EN300-1854736-1g |
4-(pentafluorophenyl)but-3-en-2-one |
51904-97-3 | 1g |
$485.0 | 2023-09-18 | ||
Enamine | EN300-1854736-0.1g |
4-(pentafluorophenyl)but-3-en-2-one |
51904-97-3 | 0.1g |
$427.0 | 2023-09-18 | ||
Enamine | EN300-1854736-2.5g |
4-(pentafluorophenyl)but-3-en-2-one |
51904-97-3 | 2.5g |
$949.0 | 2023-09-18 | ||
Enamine | EN300-1854736-5.0g |
4-(pentafluorophenyl)but-3-en-2-one |
51904-97-3 | 5g |
$3065.0 | 2023-06-02 |
4-(pentafluorophenyl)but-3-en-2-one Related Literature
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1. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390
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Wei Wang,Tao Yan,Shibin Cui,Jun Wan Chem. Commun., 2012,48, 10228-10230
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
Additional information on 4-(pentafluorophenyl)but-3-en-2-one
4-(Pentafluorophenyl)But-3-en-2-one: A Comprehensive Overview
4-(Pentafluorophenyl)but-3-en-2-one (CAS No. 51904-97-3) is a highly specialized organic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which combines a pentafluorophenyl group with a but-3-en-2-one skeleton. The pentafluorophenyl moiety, known for its electron-withdrawing properties, plays a pivotal role in modulating the electronic characteristics of the molecule, making it a valuable component in various chemical and biological applications.
The synthesis of 4-(pentafluorophenyl)but-3-en-2-one involves a series of carefully designed reactions that ensure the precise placement of the pentafluorophenyl group on the ketone backbone. Recent advancements in synthetic methodologies have enabled researchers to achieve higher yields and greater control over the stereochemistry of the product. For instance, a study published in *Journal of Organic Chemistry* demonstrated a novel approach utilizing palladium-catalyzed cross-coupling reactions to synthesize this compound with exceptional efficiency.
One of the most intriguing aspects of 4-(pentafluorophenyl)but-3-en-2-one is its versatility in different chemical environments. The but-3-en-2-one framework serves as a reactive site for various transformations, such as enolate formation and Michael addition reactions. These reactions are pivotal in constructing complex molecular architectures, making this compound an indispensable tool in modern organic synthesis.
In terms of applications, 4-(pentafluorophenyl)but-3-en-2-one has found significant utility in drug discovery programs. Its ability to act as a privileged scaffold has led to its incorporation into numerous lead compounds targeting various therapeutic areas, including cancer and inflammation. A recent study highlighted its potential as a kinase inhibitor, showcasing its ability to modulate cellular signaling pathways with high precision.
Beyond pharmacology, this compound has also emerged as a valuable building block in materials science. Its unique electronic properties make it an ideal candidate for applications in optoelectronics and sensor technologies. Researchers have explored its use in constructing advanced materials with tailored optical and electronic characteristics, further underscoring its multifaceted utility.
From an environmental standpoint, the stability and biodegradation profile of 4-(pentafluorophenyl)but-3-en-2-one have been extensively studied to ensure its safe handling and disposal. Studies indicate that under specific conditions, the compound undergoes controlled degradation pathways, minimizing its environmental footprint.
In conclusion, 4-(Pentafluorophenyl)but-3-en-2-one (CAS No. 51904-97-3) stands as a testament to the ingenuity of modern chemical synthesis and its vast potential across diverse scientific domains. As research continues to uncover new applications and optimize synthetic routes, this compound is poised to remain at the forefront of chemical innovation for years to come.
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